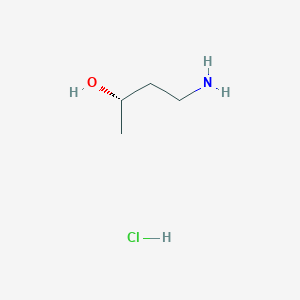
(2S)-4-aminobutan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about its physical appearance.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Biocatalytic Synthesis
A study by Hernández et al. (2017) highlights the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a compound related to (2S)-4-aminobutan-2-ol hydrochloride, using a biocatalytic one-pot cyclic cascade. This method couples an aldol reaction with a transamination process, utilizing formaldehyde and alanine as starting materials. The approach demonstrates the potential of biocatalysis in creating chiral building blocks essential for drug development and industrial applications (Hernández et al., 2017).
Improved Synthesis Methods
Capon et al. (2020) describe an improved synthesis of 4-aminobutanenitrile, a precursor to (2S)-4-aminobutan-2-ol hydrochloride. Their method involves the Co(II) catalyzed reduction of 4-azidobutanenitrile, leading to higher yields and demonstrating the importance of optimizing synthesis routes for industrial precursors to neurological disorder therapeutics (Capon et al., 2020).
Fluorinated Amino Acids Synthesis
Research by Pigza et al. (2009) on the stereoselective synthesis of fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid involves a transformation that could be applicable to derivatives of (2S)-4-aminobutan-2-ol hydrochloride. This study underscores the utility of chiral compounds in synthesizing amino acids with potential pharmaceutical applications (Pigza et al., 2009).
Anticonvulsant Properties
A study on the anticonvulsant, local anesthetic, and hemodynamic properties of chiral aminobutanol derivatives of xanthone by Jastrzębska-Więsek et al. (2008) explores the pharmacological potential of compounds structurally related to (2S)-4-aminobutan-2-ol hydrochloride. The findings reveal significant anticonvulsant and local anesthetic activities, highlighting the therapeutic potential of aminobutanol derivatives (Jastrzębska-Więsek et al., 2008).
Antimycobacterial Activities
Moreth et al. (2014) investigate the antimycobacterial activities of hydroxyethylsulfonamides derived from (2S,3S)-Boc-phenylalanine epoxide, showcasing the importance of amino acid derivatives, similar to (2S)-4-aminobutan-2-ol hydrochloride, in developing treatments for bacterial infections. The study emphasizes the role of free amino groups and sulfonamide moieties in biological activity (Moreth et al., 2014).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions that it might undergo, or new applications for it.
For a specific analysis of “(2S)-4-aminobutan-2-ol hydrochloride”, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they may be able to help you find more information. Please note that handling and experimenting with chemicals should always be done under the supervision of a trained professional, following all relevant safety protocols.
特性
IUPAC Name |
(2S)-4-aminobutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFFBSGGCNBWLJ-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-aminobutan-2-ol hydrochloride | |
CAS RN |
1807920-03-1 |
Source


|
| Record name | (2S)-4-aminobutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

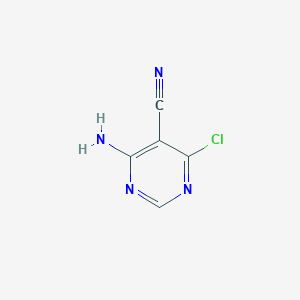

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)

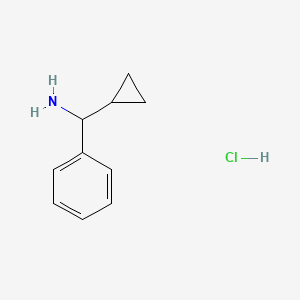
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)
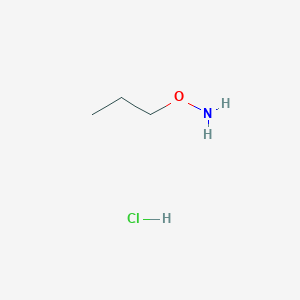
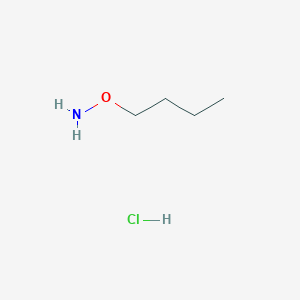
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)


![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)

